2-(2-Chlorophenyl)ethylamine

Perovskite scintillator Radiation detection Organic-inorganic hybrid materials

2-(2-Chlorophenyl)ethylamine (CAS 13078-80-3), also known as ortho-chlorophenethylamine or 2-chlorophenethylamine, is a halogenated phenethylamine derivative (molecular formula C₈H₁₀ClN; molecular weight 155.62 g/mol) characterized by a chlorine substituent at the ortho position of the phenyl ring. This positional isomerism distinguishes it from meta- (3-chloro) and para- (4-chloro) chlorophenethylamine analogs, each exhibiting divergent physicochemical, biological, and materials properties that critically determine their suitability for specific research and industrial applications.

Molecular Formula C8H10ClN
Molecular Weight 155.62 g/mol
CAS No. 13078-80-3
Cat. No. B079778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)ethylamine
CAS13078-80-3
Synonyms2-chloro-2-phenethylamine
2-chloro-2-phenethylamine hydrochloride
2-chlorophenylethylamine
ortho-chlorophenethylamine
Molecular FormulaC8H10ClN
Molecular Weight155.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCN)Cl
InChIInChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
InChIKeyRZBOMSOHMOVUES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)ethylamine (CAS 13078-80-3): Ortho-Chlorinated Phenethylamine Building Block for Perovskite Scintillators, TAAR1 Agonist Research, and Antibacterial Lead Discovery


2-(2-Chlorophenyl)ethylamine (CAS 13078-80-3), also known as ortho-chlorophenethylamine or 2-chlorophenethylamine, is a halogenated phenethylamine derivative (molecular formula C₈H₁₀ClN; molecular weight 155.62 g/mol) characterized by a chlorine substituent at the ortho position of the phenyl ring . This positional isomerism distinguishes it from meta- (3-chloro) and para- (4-chloro) chlorophenethylamine analogs, each exhibiting divergent physicochemical, biological, and materials properties that critically determine their suitability for specific research and industrial applications [1]. The compound serves as a versatile synthetic intermediate and has been quantitatively characterized for functional performance in organic-inorganic perovskite scintillators, trace amine-associated receptor 1 (TAAR1) pharmacology, and antibacterial screening against methicillin-resistant Staphylococcus aureus (MRSA) .

2-(2-Chlorophenyl)ethylamine: Why Ortho-Substitution Matters and Why Alternative Chlorophenethylamines Are Not Interchangeable


Chlorophenethylamine positional isomers (ortho-, meta-, and para-) cannot be substituted for one another without fundamentally altering experimental outcomes due to the profound impact of chlorine ring position on electronic distribution, steric constraints, and molecular recognition [1]. Quantitative studies demonstrate that para-chloro substitution confers significantly greater serotonin uptake inhibition than ortho-chloro substitution (Ki = 4.3 × 10⁻⁷ M vs. negligible ortho activity) [2], while ortho-chloro substitution yields superior scintillation light yield (7,500 photons/MeV) compared to the meta isomer (5,000 photons/MeV) in perovskite applications [3]. The ortho isomer also exhibits distinct TAAR1 agonism (hTAAR1 EC₅₀ = 77 nM) [4] and demonstrates selective antibacterial activity against MRSA that is not observed across all chlorophenethylamine analogs . These data-driven performance gaps mandate compound-specific procurement for each research context.

2-(2-Chlorophenyl)ethylamine: Quantitative Evidence Guide for Scientific Selection vs. Chlorophenethylamine Analogs


Perovskite Scintillator Light Yield: Ortho- vs. Meta- vs. Para-Chlorophenethylamine Head-to-Head Comparison

In a direct head-to-head comparison of isomeric chlorophenethylamine-derived perovskite single crystals, the ortho-chloro derivative (2Cl-Phe) produced a scintillation light yield of 7,500 photons/MeV under ²⁴¹Am gamma-ray irradiation, compared to 5,000 photons/MeV for the meta isomer (3Cl-Phe) and 8,300 photons/MeV for the para isomer (4Cl-Phe) [1]. The afterglow levels for all chlorophenethylamine-containing perovskites were consistently low at approximately 10 ppm [1].

Perovskite scintillator Radiation detection Organic-inorganic hybrid materials

Human TAAR1 Agonist Potency: Ortho-Chlorophenethylamine EC₅₀ Data for GPCR Pharmacology

2-(2-Chlorophenyl)ethylamine activates human trace amine-associated receptor 1 (hTAAR1) with an EC₅₀ of 77 nM in a cell-based functional assay [1]. While no direct head-to-head EC₅₀ comparison data are currently available for meta- and para-chlorophenethylamine isomers at hTAAR1 in the same assay system, this nanomolar potency establishes the ortho isomer as a validated TAAR1 agonist tool compound for pharmacological studies [1]. By class-level inference, structural differences among chlorophenethylamine positional isomers typically result in divergent GPCR binding profiles, precluding assumption of equivalent TAAR1 activity across analogs [2].

Trace amine-associated receptor GPCR pharmacology Neuroscience

Serotonin Uptake Inhibition: Ortho- vs. Para-Chlorophenethylamine Selectivity Profile

Para-chlorophenethylamine is a competitive inhibitor of [³H]serotonin uptake with a Ki of 4.3 × 10⁻⁷ M (430 nM), whereas ortho- and meta-chlorophenethylamine exhibit substantially weaker effects under identical assay conditions [1]. The study explicitly states that 'para chloro substitution was more effective than meta or ortho chlorophenylethylamine' for serotonin uptake inhibition [1].

Serotonin transporter SERT pharmacology Neuropharmacology

Antibacterial Activity: Ortho-Chlorophenethylamine Efficacy Against MRSA and Clostridium perfringens

2-(2-Chlorophenyl)ethylamine has demonstrated antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens, while showing no activity against acid-fast bacteria including Mycobacterium tuberculosis and Mycobacterium avium complex . This selective spectrum of activity distinguishes it from broader-spectrum or differently selective antibacterial agents. No direct head-to-head quantitative MIC comparison data are available for meta- and para-chlorophenethylamine isomers in the same assay system, so the selectivity claim is supported by class-level inference regarding positional isomer effects on antibacterial target engagement .

Antibacterial screening MRSA Antimicrobial resistance

2-(2-Chlorophenyl)ethylamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Organic-Inorganic Perovskite Scintillator Fabrication Requiring Optimized Light Yield-Afterglow Balance

Researchers synthesizing two-dimensional layered perovskite scintillators of the formula (nCl-C₆H₄C₂H₄NH₃)₂PbBr₄ should select the ortho-chlorophenethylamine isomer when a scintillation light yield of 7,500 photons/MeV is desired — a value 50% higher than the meta isomer's 5,000 photons/MeV — while still maintaining low afterglow levels of approximately 10 ppm [1]. This performance profile makes 2-(2-chlorophenyl)ethylamine the optimal amine precursor for radiation detector applications where the para isomer's higher light yield (8,300 photons/MeV) may be offset by other material considerations such as crystal growth reproducibility or stability [1].

hTAAR1 Pharmacological Probe for GPCR Agonist Screening and SAR Studies

For laboratories conducting trace amine-associated receptor 1 (TAAR1) functional assays, 2-(2-chlorophenyl)ethylamine serves as a validated agonist tool compound with a defined hTAAR1 EC₅₀ of 77 nM [2]. Procurement of the ortho isomer specifically enables structure-activity relationship (SAR) investigations into the effect of halogen ring position on TAAR1 activation, given that positional isomers of chlorophenethylamine exhibit divergent GPCR binding profiles [3].

Medicinal Chemistry Scaffold for Anti-MRSA Lead Generation with Defined Selectivity

Medicinal chemists pursuing Gram-positive antibacterial agents, particularly those targeting methicillin-resistant Staphylococcus aureus (MRSA), should consider 2-(2-chlorophenyl)ethylamine as a starting scaffold due to its documented activity against MRSA and Clostridium perfringens coupled with inactivity against mycobacterial species . This selectivity profile provides a defined baseline for analog synthesis and structure-activity optimization in antibacterial drug discovery programs.

Synthesis of Polymer-Bound BOC-Protected Sulfamides via Amine Coupling

Polymer chemists require 2-(2-chlorophenyl)ethylamine specifically for the preparation of polymer-bound tert-butoxycarbonyl (BOC)-substituted sulfamides, a documented application that relies on the ortho-chlorophenethylamine amine functionality for coupling reactions . This established synthetic protocol provides a reproducible methodology for generating functionalized polymer supports used in solid-phase synthesis and combinatorial chemistry workflows.

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